molecular formula C24H25N3O3S B2419291 2-benzamido-N-(4-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 942004-32-2

2-benzamido-N-(4-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No. B2419291
CAS RN: 942004-32-2
M. Wt: 435.54
InChI Key: BFHNAPCJPAZYHS-UHFFFAOYSA-N
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Description

This compound is a thiazole derivative, which is a class of compounds that contain a five-membered aromatic ring made of one sulfur atom, one nitrogen atom, and three carbon atoms. Thiazoles are known for their diverse biological activities and are found in many potent drugs and natural products .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a thiazole ring attached to a benzamide group and a phenethyl group. The presence of these functional groups could influence its physical and chemical properties, as well as its potential biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could enhance its solubility in water, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Heterocyclic Synthesis

  • Reactivity and Derivatives : The compound has been used in the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, leading to the creation of various derivatives like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing its reactivity and utility in heterocyclic synthesis (Mohareb et al., 2004).

Synthesis of Novel Compounds

  • New Heterocyclic Compounds : It has been involved in the synthesis of novel compounds such as Benzodifuranyl, 1,3,5-Triazines, Oxadiazepines, and Thiazolopyrimidines, which have potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Photoreactions Studies

  • Photooxidation Research : The compound's analogs have been part of studies on photooxidation, contributing to understanding the photoreactions of related compounds in the presence of singlet oxygen (Mahran et al., 1983).

Synthesis and Prediction of Activity

  • Anti-inflammatory Activity : It is used in the synthesis and prediction of anti-inflammatory activities of related compounds. A modified method for synthesizing tetrahydrothienopyrimidine derivatives has been developed, with a focus on identifying compounds with potential biological activity (Chiriapkin et al., 2021).

Structural Analysis and Synthesis

  • Molecular Conformation Studies : Research includes structural characterization of closely related compounds, providing insights into molecular conformations and modes of supramolecular aggregation (Sagar et al., 2018).

Biological Activity Screening

  • Antimicrobial and Antifungal Activities : Compounds derived from 2-benzamido-N-(4-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide have been studied for their antibacterial and antifungal activities, contributing significantly to the development of new pharmaceutical agents (Vasu et al., 2005).

Synthesis of Antibacterial Agents

  • Design and QSAR Studies : Novel analogs of this compound have been synthesized for studies on antibacterial activity. Their design and QSAR (quantitative structure–activity relationship) studies aid in developing new antibacterial agents (Palkar et al., 2017).

Anti-Trypanosomatidic Agent Development

  • Pteridine Reductase-1 Inhibitors : The compound's analogs have been identified as scaffolds for developing pteridine reductase-1 inhibitors, useful in treating Trypanosomatidic infections (Linciano et al., 2019).

Cell Adhesion Inhibition Studies

  • E-Selectin, ICAM-1, and VCAM-1 Inhibition : Derivatives have been studied for their ability to inhibit cell adhesion mediated by E-selectin, ICAM-1, and VCAM-1, providing a basis for potential anti-inflammatory agents (Boschelli et al., 1995).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Some thiazole derivatives are known to have antimicrobial, anticancer, and anti-inflammatory activities, among others .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activities, and assessment of its safety profile .

properties

IUPAC Name

2-benzamido-N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-30-18-12-10-16(11-13-18)14-15-25-23(29)19-8-5-9-20-21(19)26-24(31-20)27-22(28)17-6-3-2-4-7-17/h2-4,6-7,10-13,19H,5,8-9,14-15H2,1H3,(H,25,29)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHNAPCJPAZYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzamido-N-(4-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

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